The synthesis of Elubrixin Hydrochloride involves multiple steps that can include the formation of key intermediates through various organic reactions. One common method includes:
For example, one reported synthesis route includes the use of anhydrous solvents and controlled temperatures to facilitate the formation of desired intermediates while minimizing side reactions .
The molecular structure of Elubrixin Hydrochloride can be described by its specific arrangement of atoms and functional groups. The compound typically features:
Data from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the molecular structure. For instance, NMR data can reveal chemical shifts corresponding to different hydrogen environments in the molecule, aiding in confirming the structure .
Elubrixin Hydrochloride participates in several chemical reactions that are crucial for its activity:
Technical details regarding these reactions often involve kinetic studies and binding affinity assessments using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins .
Elubrixin Hydrochloride's mechanism of action primarily involves its interaction with specific receptors or enzymes within cellular pathways. The process can be outlined as follows:
Data from binding assays demonstrate that Elubrixin exhibits high affinity for its targets, suggesting a potent mechanism for therapeutic intervention .
Elubrixin Hydrochloride exhibits several notable physical and chemical properties:
Analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into thermal properties and stability profiles .
Elubrixin Hydrochloride has several potential applications in scientific research and medicine:
Research continues to explore additional applications within pharmacology, particularly regarding novel therapeutic strategies targeting complex diseases .
Elubrixin hydrochloride (SB-656933 hydrochloride) is a diarylurea-based small molecule designed to competitively inhibit the C-X-C chemokine receptor type 2 (CXCR2), a G-protein-coupled receptor pivotal in neutrophil recruitment. The scaffold features a 1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-(piperazin-1-ylsulfonyl)phenyl)urea core, optimized to block interleukin-8 (IL-8) binding and downstream signaling. CXCR2 activation by ELR⁺ CXC chemokines (e.g., CXCL1, CXCL8) triggers inflammatory cascades implicated in diseases like rheumatoid arthritis, COPD, and cancer metastasis [2] [6]. The diarylurea motif was selected for its ability to mimic substrate geometry, occupying the orthosteric binding pocket through hydrogen bonding with Asp298 and hydrophobic interactions with transmembrane helices [2] [7]. Key pharmacophoric elements include:
This design yielded submicromolar potency, with IC₅₀ values of 260.7 nM for neutrophil CD11b upregulation and 310.5 nM for shape change [1] [6].
The synthesis of Elubrixin HCl employs a multistep convergent strategy (Figure 1), prioritizing regioselective couplings and minimizing labile intermediates. While full synthetic details remain proprietary, retrosynthetic analysis suggests:
Step 1: Synthesis of the left-hand aryl fragment
Step 2: Synthesis of the right-hand aryl fragment
Step 3: Urea coupling
Step 4: Salt formation
Table 1: Key Challenges in Elubrixin Synthesis
Step | Challenge | Optimization Approach | Outcome |
---|---|---|---|
Sulfonylation | Regioselectivity of piperazine addition | Controlled stoichiometry (1:1 sulfonyl chloride:piperazine), low temperature (0°C) | Minimized disubstitution [9] |
Urea formation | Low yield due to steric hindrance | High-dilution conditions, slow addition of electrophile | Yield improved to >75% [6] |
Salt formation | Polymorphism control | Anti-solvent crystallization (ethanol/ethyl acetate) | Consistent polymorphic form [3] |
Systematic SAR studies of the Elubrixin scaffold identified critical modifications governing CXCR2 affinity, selectivity over CXCR1, and metabolic stability:
Meta-fluoro balances electronegativity and steric tolerance. Bromine or chlorine analogues show increased off-target activity [4] [9].
Sulfonamide linker:
N-Methylpiperazine diminishes CXCR2 binding due to steric clash with Leu294 [2] [6].
Urea bioisosteres:
Replacing urea with squaramide (e.g., navarixin) or guanidine improves metabolic stability but compromises oral bioavailability due to higher polarity [2] [7].
Hydroxy group position:
Table 2: Impact of Structural Modifications on Elubrixin Activity
Modification Site | Structural Change | CXCR2 IC₅₀ (nM) | Selectivity (CXCR2:CXCR1) |
---|---|---|---|
Parent | None (Elubrixin) | 260.7 | 50:1 |
Right-hand aryl | Removal of ortho-Cl | >2,500 | Not determined |
Left-hand aryl | Para-OH instead of ortho-OH | ~1,300 | 20:1 |
Linker | N-Methylpiperazine | ~1,000 | 45:1 |
Core | Squaramide replacement | 190 | >100:1 |
Elubrixin belongs to the first-generation diarylurea CXCR2 antagonists, alongside danirixin (GSK1325756) and navarixin (SCH527123). While sharing a common pharmacophore, subtle structural differences confer distinct pharmacological profiles:
Danirixin’s biphenyl moiety enhances residence time but increases CYP3A4 inhibition risk versus Elubrixin’s halogenated rings [7].
Selectivity and neutropenia risk:
Danirixin’s alanine-to-leucine tolerance at residue 249 correlates with its neutral hematological profile, shared by Elubrixin [7].
Clinical translation:
Table 3: Comparison of Diarylurea CXCR2 Antagonists
Parameter | Elubrixin | Danirixin | Navarixin | AZD5069 |
---|---|---|---|---|
Core Structure | Diarylurea | Diarylurea | Diarylsquaramide | Aromatic triazole |
CXCR2 IC₅₀ | 260 nM | 12.5 nM | 1.1 nM | 0.4 nM |
Selectivity vs CXCR1 | 50-fold | 100-fold | >1,000-fold | 300-fold |
Reversibility | Competitive, reversible | Competitive, reversible | Irreversible | Competitive, reversible |
Neutropenia Risk | Low | Low | High | High |
Clinical Outcome | Failed in phase II | Terminated in phase II | Ongoing in oncology combinations | Terminated for COPD/asthma |
ConclusionElubrixin HCl exemplifies rational structure-based design for CXCR2 antagonism. Its diarylurea scaffold, optimized through halogenation and sulfonamide engineering, achieves submicromolar inhibition of neutrophil activation. While SAR studies underscored the sensitivity of potency to aryl ring substitution and linker flexibility, clinical limitations arose from target redundancy rather than molecular design. Subsequent antagonists integrated lessons from Elubrixin’s SAR—particularly avoiding irreversible binding and A249L sensitivity—to advance next-generation inhibitors for inflammatory and oncological indications.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7